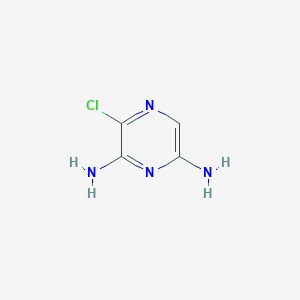

3-Chloropyrazine-2,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyrazine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-4(7)9-2(6)1-8-3/h1H,(H4,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEHSAXZBNRCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477587 | |

| Record name | 3-CHLORO-PYRAZINE-2,6-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794497-98-6 | |

| Record name | 3-CHLORO-PYRAZINE-2,6-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2,6-diaminopyrazine and its Derivatives for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 3-Chloro-2,6-diaminopyrazine and its related structures, which are pivotal intermediates in medicinal chemistry. Our focus is to deliver field-proven insights and actionable data for researchers, scientists, and professionals engaged in drug development. We will delve into the core chemical properties, synthesis strategies, and significant applications of these compounds, ensuring a blend of technical accuracy and practical expertise.

Compound Identification and Physicochemical Properties

While the specific compound "3-Chloropyrazine-2,6-diamine" is referenced, the broader and more extensively documented research landscape points towards the significance of its structural isomers and derivatives, such as 3,5-diamino-6-chloropyrazine-2-carboxylic acid and its esters. For the purpose of this guide, we will address the key characteristics of this family of compounds, with a primary focus on the core pyrazine structure.

A related compound, 3-Chloropyridine-2,6-diamine, has the CAS Number 54903-85-4.[1] It is crucial for researchers to verify the exact structure and CAS number for their specific application.

Table 1: Physicochemical Properties of Related Chloro-diamino-pyrazine Derivatives

| Property | Value | Source |

| Molecular Formula (3-Chloropyridine-2,6-diamine) | C5H6ClN3 | PubChem[1] |

| Molecular Weight (3-Chloropyridine-2,6-diamine) | 143.57 g/mol | PubChem[1] |

| CAS Number (Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate) | 1458-01-1 | Sigma-Aldrich |

| Molecular Formula (Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate) | C6H7ClN4O2 | Sigma-Aldrich |

| Molecular Weight (Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate) | 202.60 g/mol | Sigma-Aldrich |

| CAS Number (3,5-diamino-6-chloropyrazine-2-carboxylic acid) | 4878-36-8 | ChemUniverse[2] |

| Molecular Formula (3,5-diamino-6-chloropyrazine-2-carboxylic acid) | C5H5ClN4O2 | ChemUniverse[2] |

| Molecular Weight (3,5-diamino-6-chloropyrazine-2-carboxylic acid) | 188.57 g/mol | ChemUniverse[2] |

| Melting Point | 108 - 113 °F / 42 - 45 °C | Sigma-Aldrich[3] |

| Density | 0.89 g/cm3 (at 25 °C) | Sigma-Aldrich[3] |

| Solubility | Moderately soluble in polar organic solvents like DMSO, with limited solubility in water.[4] | NINGBO INNO PHARMCHEM CO.,LTD.[4] |

| Storage Conditions | Typically stored at 2-8°C.[4] | NINGBO INNO PHARMCHEM CO.,LTD.[4] |

Synthesis and Chemical Reactivity

The synthesis of chloro-diamino-pyrazine derivatives often commences from more readily available dichlorinated pyrazines. The strategic introduction of amino groups is a critical step, leveraging principles of nucleophilic aromatic substitution.

The pyrazine ring is substituted with two amino groups and a chlorine atom, which influences its reactivity. The amino groups provide basic and nucleophilic characteristics, enabling reactions like acylation and alkylation. The electron-withdrawing nature of the chlorine atom activates the pyrazine ring for nucleophilic aromatic substitution.[4]

A general approach for the synthesis of such compounds involves the controlled amination of a dichloropyrazine precursor. Palladium-catalyzed reactions are also utilized for the functionalization of the pyrazine ring.[5]

Below is a representative workflow for the synthesis of a diamino-chloropyrazine derivative.

Caption: Key therapeutic applications stemming from the 3,5-diamino-6-chloropyrazine scaffold.

Safety, Handling, and Spectroscopic Data

Hazard Identification and Safety Precautions

Compounds in this class are generally considered hazardous. The following is a summary of safety information based on available Safety Data Sheets (SDS).

-

Hazards : Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful to aquatic life. [3]* Precautionary Measures :

-

Do not breathe dust. [3] * Wash skin thoroughly after handling. [3][6] * Wear protective gloves, protective clothing, eye protection, and face protection. [3][7] * Use only outdoors or in a well-ventilated area. [3] * Avoid release to the environment. [3]* First Aid :

-

If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. [3][6] * If Inhaled : Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. [3][6] * If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. [3][6] * If on Skin : Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. [3]

-

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of these compounds.

-

NMR Spectroscopy : 1H NMR and 13C NMR spectra are available for 3-Chloropyridine-2,6-diamine. [1]* Infrared (IR) Spectroscopy : FTIR spectra, often using a KBr wafer technique, are available for related compounds. [1]* UV-Visible Spectroscopy : UV-Vis spectra have also been recorded for these types of molecules. [1]* Vibrational Spectra : The vibrational spectral analysis of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide has been carried out using FT-Raman and FT-IR spectroscopy. [8]

Experimental Protocol: Synthesis of a 3-Benzylaminopyrazine-2-carboxamide Derivative

This protocol is adapted from methodologies described for the synthesis of novel pyrazinamide derivatives. [9] Objective : To synthesize a 3-benzylaminopyrazine-2-carboxamide derivative via aminodehalogenation.

Materials :

-

3-Chloropyrazine-2-carboxamide

-

Substituted benzylamine (2 equivalents)

-

Triethylamine (1 equivalent)

-

Tetrahydrofuran (THF), anhydrous

-

Round bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard workup and purification equipment (e.g., rotary evaporator, recrystallization solvents)

Procedure :

-

Dissolve 3-chloropyrazine-2-carboxamide (1 equivalent) in anhydrous THF in a round bottom flask.

-

Add the corresponding substituted benzylamine (2 equivalents) to the solution.

-

Add triethylamine (1 equivalent) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to 70 °C with continuous stirring.

-

Maintain the reaction under reflux for approximately 15 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, cool the reaction mixture in a refrigerator to induce crystallization of the crude product.

-

Collect the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified product and characterize it using appropriate analytical methods (e.g., NMR, MS, elemental analysis).

References

- PubChem. (n.d.). 3-Chloropyridine-2,6-diamine.

- LookChem. (n.d.). 2-AMINO-3-CHLOROPYRAZINE.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

- Harper College. (n.d.). Material Safety Data Sheet.

- ChemUniverse. (n.d.). 3,5-diamino-6-chloropyrazine-2-carboxylic acid.

- National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.

- PubChem. (n.d.). Chloropyrazine.

- PubMed. (2008). Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease.

- MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.

- ResearchGate. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.

- PubMed. (1986). Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug.

- PubMed. (n.d.). Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies.

Sources

- 1. 3-Chloropyridine-2,6-diamine | C5H6ClN3 | CID 12263994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Physicochemical characteristics of 3-Chloropyrazine-2,6-diamine

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Chloropyrazine-2,6-diamine

Introduction

This compound is a heterocyclic organic compound featuring a pyrazine core, a key scaffold in numerous biologically active molecules. The presence of two amine groups and a chlorine atom imparts a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical industries.[1][2] Its structural similarity to precursors for drugs like Minoxidil and various kinase inhibitors underscores the importance of a thorough understanding of its fundamental properties.[1][3]

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. While specific experimental data for this exact molecule is not extensively documented in public literature, this whitepaper synthesizes expected values based on established chemical principles and data from closely related, well-characterized analogs. We will delve into its structural identity, core physical properties, spectroscopic profile, and the robust experimental methodologies required for their validation. This document is designed for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this compound for application in synthesis, formulation, and quality control.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent analysis.

-

IUPAC Name: 3-chloro-pyrazine-2,6-diamine

-

Synonyms: 2,6-Diamino-3-chloropyrazine

-

Molecular Formula: C₄H₅ClN₄

-

Molecular Weight: 144.56 g/mol [1]

-

CAS Number: While a specific CAS number for this compound is not readily found, the isomeric compound 2,4-Diamino-6-chloropyrimidine has the CAS number 156-83-2.[1] It is critical for researchers to verify the identity of their material through analytical means.

Chemical Structure:

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The following table summarizes the key properties, with values derived from analogs where necessary.

| Property | Value (Predicted or from Analogs) | Significance in Drug Development |

| Melting Point (°C) | ~190 - 210 (Est.) | Purity assessment, solid-state stability, formulation design. |

| Boiling Point (°C) | >300 (Decomposes, Predicted) | Relevant for high-temperature synthesis and purification. |

| Water Solubility | Moderately Soluble (Predicted) | Affects dissolution rate, bioavailability, and choice of formulation. |

| pKa (Predicted) | ~2.5-3.5 (Basic, for ring N) | Governs solubility and absorption at different physiological pH values. |

| LogP (Predicted) | ~0.5 - 1.5 | Indicates lipophilicity and ability to cross biological membranes. |

Melting Point

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range suggests high purity. Based on related structures like 2,4-Diamino-6-chloropyrimidine (199-202°C)[1] and Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (211-215°C)[4], this compound is expected to be a crystalline solid with a relatively high melting point, likely in the range of 190-210°C.

Solubility

Solubility is a cornerstone of drug development, impacting absorption and formulation. The two amino groups are expected to form hydrogen bonds with water, imparting moderate aqueous solubility.[1] Conversely, the chlorinated pyrazine ring provides lipophilic character. The compound is predicted to be more soluble in polar organic solvents like ethanol, methanol, and DMSO.[1][5] The pH will significantly influence its aqueous solubility due to the basic nature of the pyrazine nitrogens and amino groups.

Acidity/Basicity (pKa)

The pKa value quantifies the tendency of a molecule to donate or accept a proton.[6] For this compound, the primary basic centers are the two ring nitrogens. The electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amino groups will influence their basicity. The predicted pKa is likely in the range of 2.5 to 3.5, similar to the predicted pKa of 2.37 for the related 2-Amino-3-chloropyrazine.[7] This indicates that the compound will be protonated and more soluble in acidic environments, such as the stomach.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple. A singlet in the aromatic region (δ 7.5-8.5 ppm) would correspond to the lone proton on the pyrazine ring. Two broad singlets, integrating to 2 protons each, would appear for the non-equivalent amino groups (δ 4.5-6.0 ppm), with their chemical shift being solvent-dependent. For example, in the related 2-amino-3-chloropyrazine, the two ring protons appear as doublets at δ 7.94 and 7.72 ppm, while the amino protons are a broad singlet around δ 5.0 ppm.[7]

-

¹³C NMR: The spectrum will show four distinct signals for the carbon atoms of the pyrazine ring. Carbons bonded to nitrogen will appear downfield (δ 140-160 ppm), while the carbon attached to chlorine will also be significantly shifted.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.[9]

-

N-H Stretching: Two distinct, sharp peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂) groups.

-

C=N and C=C Stretching: A series of absorptions between 1400-1650 cm⁻¹ will correspond to the stretching vibrations of the pyrazine ring.

-

C-Cl Stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹, will indicate the presence of the carbon-chlorine bond.

UV-Visible (UV-Vis) Spectroscopy

The pyrazine ring is a chromophore that absorbs UV light. The UV-Vis spectrum, typically measured in ethanol or methanol, is expected to show strong π → π* transitions. Based on data for 2,6-dichloropyrazine, absorption maxima (λmax) can be anticipated in the 250-350 nm range.[10] This technique is particularly useful for quantitative analysis via a Beer-Lambert plot.

Experimental Methodologies

The trustworthiness of physicochemical data hinges on the rigor of the experimental protocols used for its determination.

Protocol: Melting Point Determination via Capillary Method

This protocol provides a standardized method for accurately determining the melting range.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Heating: Use a rapid heating rate (10-20 °C/min) for an initial approximate determination. For the precise measurement, use a slower ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

-

Validation: A narrow range (< 2 °C) is indicative of high purity. The instrument's calibration should be regularly verified with certified standards.

Protocol: Aqueous Solubility Determination via Shake-Flask Method (OECD 105)

This is the gold-standard method for determining the saturation solubility of a compound in water.

-

System Preparation: Add an excess amount of this compound to a known volume of purified water (or buffer of a specific pH) in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample through a non-binding filter (e.g., 0.22 µm PVDF) to separate the saturated aqueous solution from the excess solid.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Causality: Using a validated, stability-indicating HPLC method for quantification ensures that the measured concentration corresponds to the intact parent compound and not a degradant, thereby guaranteeing the accuracy of the solubility value.

Caption: Workflow for Shake-Flask Solubility Determination.

Synthesis and Reactivity Insights

Understanding the synthesis of this compound provides context on potential impurities and its chemical stability. A plausible synthetic route involves the controlled amination of a dichloropyrazine precursor.

For instance, starting with 2,3,6-trichloropyrazine, a selective nucleophilic aromatic substitution (SₙAr) could be performed. The first two amination steps would likely occur at the more activated 2 and 6 positions, followed by a final, potentially more challenging, substitution or a different synthetic strategy to install the third chloro-substituent. Alternatively, amination of 2,6-dichloropyrazine followed by a chlorination step could be explored.[3] The amino groups are nucleophilic and can participate in reactions such as acylation or alkylation. The chlorine atom is susceptible to nucleophilic displacement, a key reaction for building more complex molecules.[11][12]

Caption: Relationship between pH, pKa, and molecular form.

Conclusion

This compound is a structurally important heterocyclic amine with physicochemical properties that make it an attractive building block for discovery chemistry. Its predicted high melting point, moderate pH-dependent aqueous solubility, and distinct spectroscopic signatures provide a solid foundation for its use and characterization. The experimental protocols detailed herein offer a robust framework for validating these properties, ensuring data integrity and reproducibility. A thorough understanding of this molecule's characteristics is paramount for any scientist aiming to leverage its synthetic potential in the development of next-generation therapeutics and agrochemicals.

References

- PubChem. 3-Chloropyridine-2,6-diamine. National Center for Biotechnology Information.

- LookChem. 2-AMINO-3-CHLOROPYRAZINE.

- PubChem. 3-Amino-5-chloro-2-hydroxypyridine. National Center for Biotechnology Information.

- PubChem. 3-Bromo-5-chloropyrazin-2-amine. National Center for Biotechnology Information.

- MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.

- Google Patents. Preparation of C-pyrazine-methylamines.

- PubChem. Chloropyrazine. National Center for Biotechnology Information.

- ResearchGate. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.

- Scientific Polymer Products. Technical Data Sheet - Polycarbonate.

- Semantic Scholar. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.

- National Institutes of Health. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.

- ResearchGate. UV-visible spectra of 2,6-dichloropyrazine.

- PubChem. 4-Tert-butylphenol;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol. National Center for Biotechnology Information.

- Royal Society of Chemistry. Analytical Methods.

- University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- PubChem. 3-Amino-6-chloropyrazine-2-carbonitrile. National Center for Biotechnology Information.

- FDA.gov. 3,5-DIAMINO-6-CHLOROPYRAZINE-2-CARBOXYLIC ACID.

- ChemUniverse. 3,5-diamino-6-chloropyrazine-2-carboxylic acid.

- PubChem. 2,6-Diamino-3,5-dinitropyrazine. National Center for Biotechnology Information.

- PubMed. Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans.

- Chemrevise. Spectroscopy.

- YouTube. Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS.

Sources

- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate CAS#: 1458-01-1 [amp.chemicalbook.com]

- 5. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2-Amino-3-chloropyrazine CAS#: 6863-73-6 [chemicalbook.com]

- 8. lehigh.edu [lehigh.edu]

- 9. chemrevise.org [chemrevise.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Chloropyrazine-2,6-diamine: Molecular Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyrazine-2,6-diamine is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its pyrazine core, substituted with amino and chloro groups, provides a versatile scaffold for the synthesis of various biologically active molecules. This technical guide offers a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as a key building block in the development of novel therapeutics, most notably as epithelial sodium channel (ENaC) inhibitors.

Part 1: Molecular Structure and Chemical Formula

The fundamental architecture of this compound is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core structure is functionalized with a chlorine atom at the 3-position and two amino groups at the 2- and 6-positions.

Chemical Formula: C₄H₅ClN₄

IUPAC Name: this compound

CAS Number: 794497-98-6[1]

Molecular Weight: 144.56 g/mol

The presence of both electron-donating amino groups and an electron-withdrawing chlorine atom on the pyrazine ring results in a unique electronic distribution that dictates its reactivity and biological activity. The amino groups can act as hydrogen bond donors, while the nitrogen atoms in the pyrazine ring and the chlorine atom can act as hydrogen bond acceptors, facilitating interactions with biological targets.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Part 2: Physicochemical Properties

While specific experimental data for this compound is not extensively published, the physicochemical properties can be predicted based on its structure and comparison with related compounds.

| Property | Value (Predicted/Analogous Data) | Source |

| Molecular Formula | C₄H₅ClN₄ | - |

| Molecular Weight | 144.56 g/mol | - |

| Appearance | Expected to be a solid at room temperature | General observation for similar compounds |

| Melting Point | 164-169°C (for the related 2-Amino-3-chloropyrazine) | [2] |

| Boiling Point | 248.1 °C at 760 mmHg (for the related 2-Amino-3-chloropyrazine) | [2] |

| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO and DMF. | [3] |

Part 3: Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature. However, general synthetic strategies for substituted pyrazines can provide insights into its potential preparation. A plausible approach involves the amination of a dichloropyrazine precursor. For instance, the reaction of 2,6-dichloropyrazine with an aminating agent under controlled conditions could lead to the sequential or simultaneous substitution of the chlorine atoms.

A general protocol for the amination of a chloropyrazine derivative involves nucleophilic aromatic substitution.[4]

Illustrative Synthetic Workflow

Caption: Generalized synthetic workflow for substituted aminopyrazines.

The reactivity of this compound is characterized by the interplay of its functional groups. The amino groups are nucleophilic and can undergo reactions such as acylation and alkylation. The chlorine atom, being on an electron-deficient pyrazine ring, is susceptible to nucleophilic substitution, allowing for the introduction of other functional groups. This reactivity makes it a valuable intermediate for creating a library of derivatives for structure-activity relationship (SAR) studies.

Part 4: Applications in Drug Development

The primary application of this compound in drug development is as a key structural motif in the design of epithelial sodium channel (ENaC) inhibitors. ENaC is an ion channel that plays a crucial role in regulating sodium and fluid balance across epithelial tissues, including those in the kidneys and airways.

Mechanism of Action as an ENaC Inhibitor

Derivatives of this compound, such as amiloride and its analogs, are known to block the ENaC pore.[5] This blockade inhibits the influx of sodium ions into the epithelial cells. In the airways, this inhibition of sodium absorption leads to an increase in the airway surface liquid, which is crucial for mucociliary clearance.[5] In conditions like cystic fibrosis, where this clearance mechanism is impaired, enhancing the airway surface liquid can provide significant therapeutic benefits.[5]

The structure-activity relationship of pyrazine-based ENaC inhibitors has been a subject of extensive research. The substituents on the pyrazine ring play a critical role in the potency and duration of action of these inhibitors.[6] The amino groups at positions 2 and 6, and the chloro group at position 3 of the this compound scaffold are important for binding to the ENaC protein.[6] Modifications at these positions can be systematically explored to optimize the pharmacological properties of the resulting compounds.

ENaC Inhibition Pathway

Caption: Mechanism of ENaC inhibition by this compound derivatives.

Experimental Protocols: Evaluation of ENaC Inhibition

The inhibitory activity of compounds derived from this compound on ENaC can be assessed using electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in mammalian cells expressing ENaC.[7][8]

Abridged Protocol for ENaC Inhibition Assay using Automated Patch-Clamp:

-

Cell Culture: HEK293 cells stably expressing human αβγ-ENaC subunits are cultured under standard conditions.

-

Cell Preparation: For automated patch-clamp experiments, cells are detached using an enzymatic or non-enzymatic procedure to obtain a single-cell suspension.[7]

-

Electrophysiology:

-

Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.

-

Cells are perfused with a standard extracellular solution, and a holding potential is applied.

-

The baseline ENaC-mediated current is established.

-

The test compound (a derivative of this compound) is applied at various concentrations to determine the dose-dependent inhibition of the ENaC current.

-

Amiloride is typically used as a positive control to confirm the ENaC-mediated nature of the measured currents.[7]

-

-

Data Analysis: The inhibitory concentration (IC₅₀) is calculated from the dose-response curve to quantify the potency of the test compound.

Part 5: Conclusion and Future Perspectives

This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its structural features make it an ideal starting point for the synthesis of novel compounds with therapeutic potential, particularly as ENaC inhibitors for the treatment of respiratory diseases like cystic fibrosis. Further research into the synthesis, reactivity, and biological activity of a wider range of derivatives based on this scaffold is warranted to explore its full therapeutic potential. The development of more efficient and scalable synthetic routes will also be crucial for advancing these promising compounds into clinical development.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- Puls, F., et al. (2025). Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

- Poli, F., et al. (2018). Feedback inhibition of ENaC during acute sodium loading in vivo. American Journal of Physiology-Renal Physiology, 315(3), F567-F576. [Link]

- Hirsh, A. J., et al. (2008). Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. Journal of Pharmacology and Experimental Therapeutics, 325(1), 77-88. [Link]

- Jand'ourek, O., et al. (2017).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

- PubChem. (n.d.). 3-Chloropyridine-2,6-diamine.

- Al-Khalili, O., et al. (2015). Demonstration of Proteolytic Activation of the Epithelial Sodium Channel (ENaC) by Combining Current Measurements with Detection of Cleavage Fragments. Journal of Visualized Experiments, (100), e52822. [Link]

- Jand'ourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.

- Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.

- Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with.

- Li, J. H., et al. (1985). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. The Journal of membrane biology, 83(1-2), 45-56. [Link]

- PubChem. (n.d.). Chloropyrazine.

- Vostrov, E. A., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. [Link]

- European Patent Office. (n.d.). A PROCESS FOR PREPARING PYRIDINE-2,6-DIAMINES - EP 0825985 B1.

- Google Patents. (n.d.). CN102174014A - Preparation method of 3-chloropyridine.

- MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(1), 13. [Link]

- ResearchGate. (n.d.). FTIR spectra of mono-nitro (2) and diamine (3) compounds.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Royal Society of Chemistry. (n.d.). Synthesis, solution and solid-state fluorescence of 2-diethylaminocinchomeronic dinitrile derivatives.

- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- ResearchGate. (n.d.). ATR-FTIR Spectra of samples treated with Hydrazine, Ethylene Diamine....

- Bock, M. G., et al. (1986). Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug. Journal of medicinal chemistry, 29(8), 1540-1544. [Link]

- PubChem. (n.d.). 2,6-Diaminopyridine.

- Liu, H., et al. (2014). Structure-activity relationships of diamine inhibitors of cytochrome P450 (CYP) 3A as novel pharmacoenhancers, part I: core region. Bioorganic & medicinal chemistry letters, 24(3), 989-994. [Link]

- MDPI. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 22(16), 8887. [Link]

- LookChem. (n.d.). Cas 6663-73-6,2-AMINO-3-CHLOROPYRAZINE.

- NIST. (n.d.). Chloropyrazine.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubMed Central (PMC). (n.d.). Recording Sodium Self-Inhibition of Epithelial Sodium Channels Using Automated Electrophysiology in Xenopus Oocytes.

- ResearchGate. (2025). (PDF) Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC).

- Google Patents. (n.d.). US3004027A - Process for purification of 3,6-dichloropyridazine.

- Nakanishi, M., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & medicinal chemistry letters, 22(13), 4346-4350. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cas 6663-73-6,2-AMINO-3-CHLOROPYRAZINE | lookchem [lookchem.com]

- 3. Recording Sodium Self-Inhibition of Epithelial Sodium Channels Using Automated Electrophysiology in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chloropyridine-2,6-diamine | C5H6ClN3 | CID 12263994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Demonstration of Proteolytic Activation of the Epithelial Sodium Channel (ENaC) by Combining Current Measurements with Detection of Cleavage Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 3-Chloropyrazine-2,6-diamine

An In-depth Technical Guide to the Spectroscopic Profile of 3-Chloropyrazine-2,6-diamine

This document provides a comprehensive analysis of the expected spectroscopic characteristics of this compound (C₄H₄ClN₅), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given its structural similarity to key pharmaceutical intermediates, such as precursors to Amiloride and pyrazinamide derivatives, a thorough understanding of its spectral fingerprint is essential for unambiguous identification and quality control in synthetic applications.[1][2]

This guide is structured to provide not only the predicted data but also the underlying scientific rationale for these predictions, grounded in established spectroscopic principles and comparative analysis with structurally related molecules. The methodologies described represent robust, field-proven protocols for acquiring high-quality data.

Molecular Structure and Overview

The structural foundation of the target molecule is a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. This core is functionalized with two electron-donating amino (-NH₂) groups at C2 and C6, and an electron-withdrawing chloro (-Cl) group at C3. This specific arrangement of substituents creates a unique electronic environment that governs its spectroscopic behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The symmetry of the molecule is broken by the chlorine substituent, resulting in a single, unique aromatic proton (H5) and two distinct amino groups. The strong electron-donating nature of the amino groups is expected to shield the aromatic proton, shifting its resonance upfield (lower ppm) relative to unsubstituted pyrazine (~8.5 ppm).

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H5 | 7.0 - 7.5 | Singlet (s) | 1H | Aromatic proton on the pyrazine ring. Its upfield shift is due to the strong donating effect of two adjacent amino groups. |

| -NH₂ | 6.0 - 6.8 | Broad Singlet (br s) | 4H | Protons of the two primary amine groups. The broadness is due to quadrupole broadening from the ¹⁴N nuclei and potential chemical exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[3]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and co-adding 16-32 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction. Integrate the signals to determine the relative proton ratios.

Predicted ¹³C NMR Spectrum

The molecule possesses four chemically distinct carbon atoms in the pyrazine ring. The chemical shifts are heavily influenced by the directly attached heteroatoms (N, Cl) and the mesomeric effects of the amino groups.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2, C6 | 150 - 158 | These carbons are bonded to nitrogen and an amino group. The strong electron-donating effect of the -NH₂ group causes significant shielding compared to other C=N carbons. |

| C3 | 135 - 145 | The carbon atom directly attached to the electronegative chlorine atom is expected in this region. |

| C5 | 115 - 125 | This methine carbon (CH) is shielded by the adjacent amino groups, resulting in a relatively upfield chemical shift for an aromatic carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower sensitivity of the ¹³C nucleus.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Employ a standard proton-decoupled pulse sequence to yield a spectrum of singlets. A longer relaxation delay (5 seconds) may be necessary for quaternary carbons.

-

Spectral Editing (Optional but Recommended): Perform an Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.[4] This will differentiate between CH (positive signal) and quaternary carbons (no signal in DEPT-135, negative in APT).[4] This would definitively assign the C5 signal.

Infrared (IR) Spectroscopy

FTIR spectroscopy is ideal for identifying the key functional groups present in the molecule, particularly the N-H bonds of the amino groups and the vibrations of the aromatic ring.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Strong | Characteristic double peak for primary amines (-NH₂).[5] |

| 3150 - 3050 | Aromatic C-H Stretch | Medium | Indicates the C-H bond on the pyrazine ring. |

| 1650 - 1600 | N-H Bend (Scissoring) | Strong | Deformation vibration of the primary amine groups.[5] |

| 1580 - 1450 | Aromatic C=N and C=C Stretch | Medium-Strong | Multiple bands corresponding to the stretching vibrations within the pyrazine ring. |

| 800 - 700 | C-Cl Stretch | Medium-Strong | Vibration of the carbon-chlorine bond, found in the fingerprint region. |

Experimental Protocol: FTIR Spectroscopy

Caption: Workflow for acquiring an FTIR spectrum via ATR.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.[3] Alternatively, a KBr pellet can be prepared.

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule and offers insight into its structure through analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The calculated monoisotopic mass is 157.02 g/mol . The mass spectrum will show a prominent molecular ion peak at m/z = 157.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z = 159 with an intensity approximately one-third of the M⁺ peak.[3][6] This is a definitive indicator of the presence of one chlorine atom.

-

Key Fragments: Aromatic and heterocyclic rings are relatively stable, so the molecular ion peak is expected to be one of the most intense peaks in the spectrum.[6]

Table 4: Predicted Mass Fragments

| m/z | Fragment | Rationale |

|---|---|---|

| 159 | [M+2]⁺ | Isotopic peak due to the presence of ³⁷Cl. |

| 157 | [M]⁺ | Molecular ion peak. |

| 122 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 95 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide, a common fragmentation pathway for nitrogen heterocycles. |

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

-

Sample Introduction: The sample can be introduced via a direct insertion probe for solids.

-

Ionization: Use a standard electron energy of 70 eV.[3]

-

Data Acquisition: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and relevant fragments.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR will define the core carbon-hydrogen framework, FTIR will confirm the presence of key amine functional groups, and mass spectrometry will verify the molecular weight and elemental composition, particularly through the characteristic chlorine isotope pattern. The predictive data and protocols outlined in this guide provide a robust framework for researchers to validate the synthesis and purity of this valuable chemical building block.

References

- PubChem. (n.d.). 3-Chloropyridine-2,6-diamine. National Center for Biotechnology Information.

- University of Sheffield. (n.d.). 13 Carbon NMR.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- National Institute of Standards and Technology. (n.d.). Chloropyrazine. NIST Chemistry WebBook.

- MDPI. (2022). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation.

- Matsumoto, K., & Kurata, H. (n.d.). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.

- MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- PubChem. (n.d.). 2,6-Pyrazinediamine. National Center for Biotechnology Information.

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.

- ResearchGate. (n.d.). IR spectra of diamine.

- ResearchGate. (n.d.). FTIR spectra of mono-nitro (2) and diamine (3) compounds.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- National Institute of Standards and Technology. (n.d.). Pyrazine, 2,6-dimethyl-. NIST Chemistry WebBook.

- ResearchGate. (n.d.). FT-IR spectra of (a) 2,6-diaminopyridine, (b) tris-aldehyde(TFPT), and (c) nitrogen-rich porous organic polymer (NR-POP).

- National Institute of Standards and Technology. (n.d.). 1,6-Hexanediamine. NIST Chemistry WebBook.

- FooDB. (2010). Showing Compound 2,6-Diemthyl-pyrazine (FDB004391).

- PubMed. (2014). Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies.

- Wikipedia. (n.d.). Hexamethylenediamine.

Sources

Solubility of 3-Chloropyrazine-2,6-diamine in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chloropyrazine-2,6-diamine in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful formulation and delivery.[1][2] This guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound with potential applications in medicinal chemistry. Given the limited availability of extensive quantitative solubility data in the public domain for this specific molecule, this document focuses on providing a robust framework for its determination and interpretation. We will delve into the predicted physicochemical properties of this compound, present a detailed experimental protocol for solubility measurement, and discuss the underlying chemical principles that govern its behavior in various organic solvents.

The Critical Role of Solubility in Drug Discovery

The journey of a drug from a promising lead compound to a therapeutic agent is fraught with challenges, with poor aqueous solubility being a major hurdle.[3][4] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect, regardless of the administration route.[5] Compounds with low solubility often exhibit poor bioavailability, leading to a higher required dosage and potential for incomplete or variable absorption.[1] Therefore, characterizing the solubility of a new chemical entity like this compound in a range of solvents is a critical early-stage activity in the drug discovery and development process.[6] This knowledge informs the selection of appropriate solvents for synthesis, purification, and formulation, and is essential for designing effective in vitro and in vivo studies.[4]

Physicochemical Properties of this compound: A Predictive Analysis

To understand the solubility of this compound, we must first consider its molecular structure. The molecule is built upon a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms.[7][8] This core is substituted with a chlorine atom and two amino groups. These functional groups impart specific properties that will dictate the compound's interactions with different solvents.

Polarity and Hydrogen Bonding:

The pyrazine ring itself is a relatively polar structure due to the presence of the two electronegative nitrogen atoms. The two amino (-NH2) groups are capable of both donating and accepting hydrogen bonds, which will significantly influence its solubility in protic solvents.[9] The chlorine atom, being electronegative, will also contribute to the overall polarity of the molecule. Based on these features, this compound is expected to be a polar molecule. The general principle of "like dissolves like" suggests that it will exhibit greater solubility in polar solvents compared to nonpolar solvents.[10][11]

Crystal Lattice Energy:

The solubility of a solid is also dependent on its crystal lattice energy, which is the energy required to separate the ions or molecules in a crystal.[12] A higher lattice energy generally leads to lower solubility. The presence of hydrogen bonding between molecules of this compound in the solid state could contribute to a significant lattice energy that must be overcome by solvent-solute interactions for dissolution to occur.

Experimental Determination of Solubility: A Standardized Protocol

The following section outlines a detailed, step-by-step methodology for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method, a reliable and widely used technique.[13]

Materials and Equipment:

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of high purity

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Oven

-

Spectrophotometer (for spectroscopic analysis)

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Gravimetric Protocol:

-

Preparation of Saturated Solution: To a series of vials, add a known volume of each organic solvent to be tested. Add an excess amount of this compound to each vial, ensuring that undissolved solid remains.[14] This is crucial for achieving a saturated solution.

-

Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for an extended period (e.g., 24 to 48 hours) with continuous agitation to ensure that equilibrium is reached.[13]

-

Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.[14]

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. The difference between the final weight and the initial weight of the dish gives the mass of the dissolved this compound.[15]

-

Calculation: The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

Spectroscopic Analysis as an Alternative:

For compounds with a suitable chromophore, UV-Vis spectroscopy can be a faster method for determining concentration.[16][17]

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: After the filtration step in the solubility protocol, dilute a known volume of the filtrate with the same solvent to a concentration that falls within the range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted filtrate and use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Mechanistic Insights into Solubility

The solubility of this compound in a particular organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amino groups of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents. The nitrogen atoms in the pyrazine ring can also act as hydrogen bond acceptors. It is anticipated that this compound will exhibit good solubility in polar protic solvents.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments but cannot donate hydrogen bonds. They can, however, act as hydrogen bond acceptors. The amino groups of this compound can donate hydrogen bonds to the oxygen atoms of these solvents. Dipole-dipole interactions will also contribute to the solvation. The solubility in these solvents is expected to be moderate to good, but likely less than in polar protic solvents.

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and lack significant dipole moments. The primary intermolecular forces are weak van der Waals forces. Due to the polar nature of this compound, its solubility in nonpolar solvents is expected to be low. The energy required to overcome the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions.

Illustrative Intermolecular Interactions

Caption: Potential intermolecular interactions of this compound.

Safety Precautions

When handling this compound and organic solvents, it is imperative to follow standard laboratory safety procedures.[18] Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.[19]

Conclusion

References

- Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved January 7, 2026.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- Di, L., & Kerns, E. H. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure-Design and Methods (2nd ed.). Academic Press.

- Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved January 7, 2026.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved January 7, 2026.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- BMG LABTECH. (2023, April 6).

- PubChem. (n.d.). 3-Chloropyridine-2,6-diamine. Retrieved January 7, 2026.

- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University Name. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Note: A more specific source would be ideal if available).

- Safety Data Sheet. (2015, March 3). 1,6-Diaminohexane.

- ACS Publications. (n.d.).

- Lund University Publications. (n.d.).

- Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved January 7, 2026.

- Khan Academy. (n.d.). Solubility of organic compounds. [Video].

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Spectrum Chemical. (n.d.).

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

- SlideShare. (2013, February 15).

- Sigma-Aldrich. (2025, August 25).

- PubChem. (n.d.). Chloropyrazine. Retrieved January 7, 2026.

- Fisher Scientific. (2010, March 15).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Material Safety Data Sheet. (2005, October 9). 1,6-Hexanediamine.

- LookChem. (n.d.). Cas 6663-73-6, 2-AMINO-3-CHLOROPYRAZINE. Retrieved January 7, 2026.

- Sigma-Aldrich. (n.d.). 2-Amino-3-chloropyrazine 97%. Retrieved January 7, 2026.

- Benchchem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.

- Wikipedia. (n.d.). Pyrazine. Retrieved January 7, 2026.

- PubChem. (n.d.). Pyrazine. Retrieved January 7, 2026.

- NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook.

- MOST Wiedzy. (2021, March 25).

- ResearchGate. (n.d.). Effect of Hydrogen Bonding on the Pyramidalization of the Amino Group: Structure of 3,4-diaminobenzamidinium Chloride.

- ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.

- Chemistry LibreTexts. (2023, November 6). 21.

- ResearchGate. (2025, August 8).

- MDPI. (2021, April 28). Cooperation/Competition between Halogen Bonds and Hydrogen Bonds in Complexes of 2,6-Diaminopyridines and X-CY3 (X = Cl, Br; Y = H, F).

- Sigma-Aldrich. (n.d.). 2-amino-6-chloropyrazine. Retrieved January 7, 2026.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Pyrazine - Wikipedia [en.wikipedia.org]

- 8. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bib.irb.hr:8443 [bib.irb.hr:8443]

- 10. chem.ws [chem.ws]

- 11. Khan Academy [khanacademy.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. pharmajournal.net [pharmajournal.net]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]

- 19. fishersci.com [fishersci.com]

Introduction: The Versatile Pyrazine Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Pharmacological Activities of Pyrazine Derivatives

Pyrazine, a diazine heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in forming stable complexes with biological targets, make it a cornerstone for the development of novel therapeutic agents. The pyrazine ring is a key structural motif in a variety of clinically approved drugs and investigational compounds, demonstrating its broad therapeutic potential. This guide provides a comprehensive overview of the diverse pharmacological activities of pyrazine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanisms of action, present key experimental data, and provide detailed protocols for evaluating these activities.

Anticancer Activity: Targeting Key Pathways in Oncology

Pyrazine derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and metastasis.

Mechanism of Action: Inhibition of Kinases and Other Oncogenic Targets

A primary mechanism through which pyrazine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. For instance, certain pyrazine-based compounds have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis. Others target receptor tyrosine kinases like EGFR and VEGFR, which are involved in tumor growth and angiogenesis.

Beyond kinase inhibition, pyrazine derivatives have been reported to induce apoptosis through the intrinsic and extrinsic pathways, modulate the activity of transcription factors, and inhibit enzymes like histone deacetylases (HDACs) involved in epigenetic regulation.

Key Pyrazine-Based Anticancer Agents

Several pyrazine-containing compounds have shown significant preclinical and clinical anticancer activity.

| Compound Class | Target | Cancer Type | Key Findings | Reference |

| Pyrazine-Sulfonamides | Carbonic Anhydrase | Various | Inhibition of tumor-associated carbonic anhydrase isoforms IX and XII. | |

| Tetramethylpyrazine (TMP) | Multiple | Glioblastoma, Lung | Induction of apoptosis, inhibition of proliferation and invasion. | |

| Bortezomib | Proteasome | Multiple Myeloma | A dipeptidyl boronic acid containing a pyrazine ring, a potent proteasome inhibitor. |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of pyrazine derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Pyrazine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the pyrazine derivative in complete growth medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway Visualization

Caption: Pyrazine derivatives targeting key cancer signaling pathways.

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazine derivatives have demonstrated significant activity against a wide range of pathogens, including bacteria, fungi, and mycobacteria.

Antitubercular Activity: The Cornerstone of Tuberculosis Treatment

Pyrazinamide, a simple derivative of pyrazine, is a first-line drug for the treatment of tuberculosis (TB). It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA). POA disrupts membrane potential and inhibits trans-translation in Mycobacterium tuberculosis.

Antibacterial and Antifungal Activity

Beyond TB, various pyrazine derivatives have shown broad-spectrum antibacterial and antifungal activity. Their mechanisms of action are diverse and can include inhibition of essential enzymes, disruption of cell membranes, and interference with biofilm formation.

| Compound | Activity | Mechanism | Reference |

| Quinoxalines | Antibacterial, Antifungal | DNA intercalation, inhibition of bacterial DNA gyrase. | |

| Pyrazine-carboxamides | Antibacterial | Inhibition of fatty acid synthesis. | |

| Thiazolyl-pyrazines | Antifungal | Inhibition of ergosterol biosynthesis. |

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Pyrazine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines and Enzymes

Pyrazine derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). They can also inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators.

Key Examples

Tetramethylpyrazine (TMP), also known as ligustrazine, isolated from the Chinese herb Ligusticum wallichii, has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit NF-κB signaling, a central pathway in the inflammatory response.

Neuroprotective Effects: A Potential for Neurological Disorders

Emerging evidence suggests that pyrazine derivatives may have therapeutic potential for neurological disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.

Mechanism of Action: Antioxidant and Anti-apoptotic Effects

The neuroprotective effects of pyrazine derivatives are often attributed to their antioxidant properties, which help to mitigate oxidative stress, a key contributor to neuronal damage. They can also inhibit apoptosis in neurons and modulate neurotransmitter systems.

Tetramethylpyrazine has been shown to protect neurons from ischemic injury by reducing oxidative stress and inflammation. It can also cross the blood-brain barrier, a critical property for a neuroprotective agent.

Conclusion and Future Perspectives

The pyrazine scaffold is a remarkably versatile platform for the design and development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, with significant potential in oncology, infectious diseases, inflammation, and neurology. Future research will likely focus on the synthesis of novel pyrazine derivatives with improved potency and selectivity, as well as a deeper understanding of their mechanisms of action. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs.

References

- Riveiro, M. E., De Kimpe, N., Moglioni, A., Vázquez, R., Furlán, R., & Tettamanzi, D. (2010). Pyrazines as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 10(4), 325-341. [Link]

- Zhu, W., et al. (2018). Discovery of novel pyrazine derivatives as potent inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2574.

- Di Fiore, A., De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(6), 1887-1892.

- Wang, Y., et al. (2016). Tetramethylpyrazine inhibits the proliferation and invasion of human glioblastoma cells by suppressing the PI3K/AKT/mTOR signaling pathway. Molecular Medicine Reports, 14(3), 2497-2503.

- Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. [Link]

The Pyrazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Understated Power of a Simple Heterocycle

In the vast landscape of heterocyclic chemistry, the pyrazine ring—a six-membered aromatic structure with two nitrogen atoms in a 1,4-orientation—stands out for its remarkable versatility and profound impact on drug discovery.[1][2][3] Its unique electronic properties, including being a weaker base than pyridine and pyrimidine, and its capacity for hydrogen bonding, make it an invaluable scaffold for designing molecules that can effectively interact with biological targets.[2][4] This guide provides a comprehensive exploration of the pyrazine core, moving beyond a simple catalog of its applications to delve into the mechanistic underpinnings, structure-activity relationships (SAR), and practical synthetic methodologies that make it a privileged structure in medicinal chemistry. We will examine its pivotal role in the development of landmark drugs for tuberculosis, cancer, and hypertension, offering field-proven insights for researchers and drug development professionals.

The Pyrazine Nucleus: Physicochemical Properties and Medicinal Significance

The pyrazine molecule's symmetry results in a zero dipole moment, while the electron-withdrawing nature of the nitrogen atoms deactivates the ring towards electrophilic attack and renders the adjacent carbon atoms susceptible to nucleophilic substitution.[2][5] These characteristics are fundamental to its role as a versatile pharmaceutical intermediate.[6] The nitrogen atoms can act as hydrogen bond acceptors, a critical feature for binding to enzyme active sites and receptors.[4][7] This inherent reactivity and structural adaptability have allowed medicinal chemists to synthesize a vast library of derivatives with a wide spectrum of pharmacological activities, including anti-tubercular, anti-cancer, anti-inflammatory, diuretic, and antiviral properties.[8][9][10][11]

The following table summarizes some of the key marketed drugs that feature the pyrazine scaffold, illustrating its broad therapeutic impact.

| Drug Name | Structure | Therapeutic Class | Core Mechanism of Action |

| Pyrazinamide |  | Anti-tubercular | Prodrug converted to pyrazinoic acid, disrupting membrane potential and inhibiting trans-translation in M. tuberculosis.[12][13] |

| Amiloride |  | Diuretic (Potassium-sparing) | Blocks the epithelial sodium channel (ENaC) in the distal convoluted tubule of the kidney.[8][14] |

| Acipimox |  | Hypolipidemic Agent | Inhibits lipolysis in adipose tissue, reducing circulating free fatty acids.[8] |

| Gilteritinib |  | Anti-cancer (Kinase Inhibitor) | Inhibitor of FLT3 and AXL receptor tyrosine kinases.[15] |

| Favipiravir |  | Antiviral | Selectively inhibits RNA-dependent RNA polymerase in viruses.[16][17] |

The Anti-Tubercular Champion: The Enduring Legacy of Pyrazinamide

Tuberculosis (TB) remains a formidable global health challenge, and Pyrazinamide (PZA) is a critical first-line drug renowned for its unique ability to shorten the duration of therapy.[12][18][19] Its importance lies in its sterilizing activity against semi-dormant, non-replicating mycobacteria residing in the acidic environments of macrophages, a population of persisters that other antibiotics struggle to eliminate.[13][18]

2.1. Causality of Mechanism: A Prodrug's Deceptive Simplicity

The genius of PZA is its nature as a prodrug. It is inactive at neutral pH and requires conversion to its active form, pyrazinoic acid (POA), within the mycobacterium.[19][20] This bioactivation is a self-validating system; only bacteria possessing the necessary enzyme are susceptible.

-

Uptake & Activation: PZA passively diffuses into Mycobacterium tuberculosis.

-

Enzymatic Conversion: Inside the bacterium, the pyrazinamidase enzyme (encoded by the pncA gene) hydrolyzes PZA into POA.[13][21]

-

Acidic Trapping: In the acidic intracellular environment, POA is protonated (POAH) and cannot easily diffuse back out of the cell, leading to its accumulation.

-

Multi-Target Action: The accumulated POA disrupts multiple vital functions, including membrane potential, energy production, and trans-translation, a rescue system for stalled ribosomes.[12][13] Recent evidence also points to POA inducing the targeted degradation of the PanD enzyme, which is essential for the biosynthesis of coenzyme A.[19][20]

The diagram below illustrates this activation and mechanism pathway.

Caption: Mechanism of Pyrazinamide (PZA) activation and action in M. tuberculosis.

2.2. Structure-Activity Relationship (SAR) Insights

Understanding the SAR of the pyrazine scaffold is crucial for developing next-generation anti-TB agents that can overcome PZA resistance. Studies on POA analogs have yielded critical insights.[18][20]

| Modification Site | Observation | Implication for Drug Design |

| Pyrazine Ring | Replacing the pyrazine core with bioisosteres (e.g., pyridine, pyrimidine) did not enhance, and often reduced, antimicrobial activity.[18] | The 1,4-nitrogen arrangement of the pyrazine ring is likely essential for enzyme recognition, transport, or target interaction. |

| Carboxylic Acid | Replacing the carboxylic acid group with other bioisosteres also failed to improve potency significantly.[19][20] | The carboxylate is critical for the "acid-trapping" mechanism and interaction with the molecular target(s). |

| Ring Substitutions | Adding alkylamino groups at the 3 and 5 positions of the POA ring resulted in analogs that were 5 to 10-fold more potent than POA itself.[19][20] | These positions are amenable to modification to enhance potency, potentially by improving target binding or cell permeability. |